Lunarine

Trypanothione reductase Trypanosoma cruzi Time-dependent inhibition

Lunarine is the definitive tool compound for investigating time-dependent, covalent inhibition of trypanothione reductase (TryR). Its rigid 20-membered macrocyclic scaffold enables covalent Cys53 adduct formation via conjugate addition—a mechanism not replicable by reversible inhibitors like kukoamine A (Ki=1.8 μM) or mixed-type phenothiazines. Lunarine uniquely combines uterine smooth muscle relaxation with stimulation of small intestinal motility. With an established IV LD50 of 62.3 mg/kg (dogs/rabbits), it provides defined safety margins for in vivo pharmacology. Supplied at ≥98% purity for research use only. Substitution with lunaridine or acyclic benzofuranyl mimetics compromises mechanistic validity and experimental reproducibility.

Molecular Formula C25H31N3O4
Molecular Weight 437.5 g/mol
Cat. No. B1233805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLunarine
Synonymslunarine
Molecular FormulaC25H31N3O4
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESC1CCNC(=O)C=CC23CCC(=O)CC2OC4=C3C=C(C=C4)C=CC(=O)NCCCNC1
InChIInChI=1S/C25H31N3O4/c29-19-8-10-25-11-9-24(31)27-14-2-1-12-26-13-3-15-28-23(30)7-5-18-4-6-21(20(25)16-18)32-22(25)17-19/h4-7,9,11,16,22,26H,1-3,8,10,12-15,17H2,(H,27,31)(H,28,30)/b7-5+,11-9+/t22-,25+/m1/s1
InChIKeyYIWJEBPTHXRHQF-LLMLIWGDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lunarine (CAS 24185-51-1): Macrocyclic Spermidine Alkaloid Sourcing and Baseline Characterization


Lunarine is a macrocyclic spermidine alkaloid (C25H31N3O4, molecular weight 437.54 g/mol) isolated primarily from seeds of Lunaria annua (kale) and Lunaria biennis [1]. Its defining structural feature is a 20-membered macrocyclic ring incorporating a spermidine backbone bridged by two p-hydroxycinnamic acid residues, forming a unique 3-oxohexahydrodibenzofuran tricyclic scaffold [2]. This rigid macrocyclic architecture distinguishes lunarine from linear spermidine alkaloids and underlies its specific biological interactions. The compound exhibits a defined competitive, time-dependent inhibition of trypanothione reductase (TryR) with a Ki of 304 μM and shows acute toxicity with an LD50 of 62.3 mg/kg in dogs and rabbits [3]. Lunarine is supplied for research use only and is not intended for human therapeutic application.

Why Lunarine Cannot Be Replaced by Common Spermidine Alkaloids: A Procurement Warning


Substituting lunarine with other spermidine alkaloids (e.g., lunaridine, kukoamine A, spermine derivatives) or general TryR inhibitors (e.g., phenothiazines, nitrofurans) is scientifically invalid because lunarine's biological activity profile is uniquely tied to its macrocyclic, tricyclic architecture and time-dependent covalent inhibition mechanism [1]. While kukoamine A exhibits stronger TryR inhibition (Ki = 1.8 μM), it lacks lunarine's time-dependent covalent modification of Cys53, resulting in distinct kinetic and selectivity profiles [2][3]. Phenothiazines show mixed-type inhibition (Ki = 47-59 μM) but operate through a different binding mode and lack lunarine's specific smooth muscle effects [4]. Lunaridine, a co-occurring Lunaria alkaloid, shares the 20-membered ring but differs in the oxidation state of the tricyclic core, fundamentally altering its bioactivity and synthetic accessibility [5]. Generic substitution would confound experimental reproducibility and invalidate mechanistic studies relying on lunarine's defined covalent target engagement. The following evidence items quantify exactly where lunarine differs from these alternatives.

Lunarine vs. Comparators: Quantitative Differentiation Data for Scientific Selection


Trypanothione Reductase Inhibition: Time-Dependent Covalent Mechanism vs. Reversible Inhibitors

Lunarine exhibits competitive, time-dependent inhibition of TryR with a Ki of 304 μM and forms a covalent adduct with the active site Cys53 residue via conjugate addition at the C-24-C-25 double bond of its tricyclic core, a mechanism not shared by kukoamine A (Ki = 1.8 μM, purely competitive/reversible) or phenothiazines (mixed-type, reversible) [1][2]. The time-dependent covalent modification distinguishes lunarine for mechanistic studies requiring irreversible target engagement. The Ki value of 304 μM for lunarine represents the initial reversible binding step preceding covalent modification; the time-dependent inactivation rate constant (kinact) is not reported in primary literature but the covalent nature of inhibition is confirmed by mass spectrometry and kinetic analysis [1].

Trypanothione reductase Trypanosoma cruzi Time-dependent inhibition

Acute Toxicity in Mammalian Models: LD50 Benchmarking

Lunarine demonstrates a defined acute toxicity profile with an intravenous LD50 of 62.3 mg/kg in both dogs and rabbits, as established in foundational pharmacological studies [1]. Comparative acute toxicity data for closely related macrocyclic spermidine alkaloids (e.g., lunaridine) are not available in the public domain, and LD50 values for synthetic TryR inhibitors (e.g., phenothiazines) vary widely depending on structural modifications, making direct cross-class toxicity comparisons unreliable. However, the presence of a validated LD50 value provides a critical reference point for dose selection in in vivo pharmacology experiments where lunarine is used as a tool compound.

Acute toxicity LD50 In vivo safety

Smooth Muscle Pharmacological Profile: Divergent Effects on Uterine vs. Intestinal Tissue

Lunarine exhibits a distinctive pharmacological fingerprint in smooth muscle assays: it inhibits spontaneous contractions of the uterus while simultaneously stimulating small intestinal motility [1]. This divergent tissue-specific effect contrasts with the uterine effects of leonurine hydrochloride (a structurally unrelated pseudoalkaloid from Leonurus cardiaca), which increases uterine contraction frequency and tension in rat models [2]. Kukoamine A, a linear spermidine alkaloid, shows no reported smooth muscle activity in primary literature, underscoring that lunarine's macrocyclic architecture confers a unique pharmacological profile distinct from linear polyamine analogs [3]. No quantitative potency data (EC50/IC50) for lunarine's smooth muscle effects are available in public literature; the observations are qualitative from whole-animal and isolated tissue studies.

Smooth muscle pharmacology Uterine contraction Intestinal motility

Macrocyclic Scaffold Specificity: Lunarine vs. Simplified Benzofuranyl Analogues in TryR Inhibition

A direct comparative study of lunarine and simplified acyclic benzofuranyl bis-polyamine analogues (designed as lunarine mimetics) revealed that only the full macrocyclic scaffold of lunarine retains the time-dependent, covalent inhibition mechanism against TryR [1]. Among the acyclic benzofuranyl derivatives tested (compounds 2-4), only the bis-4-methyl-piperazin-1-yl-propylacrylamide derivative 4 displayed time-dependent activity, while the remaining analogues acted as purely competitive, reversible inhibitors [1]. This demonstrates that the macrocyclic constraint of lunarine is essential for orienting the electrophilic α,β-unsaturated amide moieties for efficient covalent modification of Cys53. The acyclic mimetics, despite retaining the benzofuran core, cannot recapitulate the full kinetic behavior of lunarine [1].

Trypanothione reductase Macrocyclic scaffold Structure-activity relationship

Validated Research Application Scenarios for Lunarine Based on Quantitative Evidence


Mechanistic Studies of Covalent Trypanothione Reductase Inactivation

Lunarine is the optimal tool compound for investigating time-dependent, covalent inhibition mechanisms of TryR. Its defined Ki of 304 μM and confirmed Cys53 adduct formation via conjugate addition [1] enable rigorous kinetic studies (e.g., determination of kinact/KI parameters) and structural biology efforts (e.g., co-crystallization to map the covalent binding pose). In this application, lunarine cannot be substituted with kukoamine A (reversible, Ki = 1.8 μM) or phenothiazines (mixed-type, reversible) because only lunarine provides the covalent, time-dependent kinetic signature required for mechanistic dissection of TryR inactivation.

In Vivo Pharmacological Studies Requiring Defined Acute Toxicity Benchmarks

For in vivo pharmacology experiments in mammalian models (e.g., cardiovascular or smooth muscle studies), lunarine offers an experimentally determined intravenous LD50 of 62.3 mg/kg in dogs and rabbits [1]. This benchmark facilitates dose-ranging studies within established safety margins and supports IACUC protocol development. In contrast, the acute toxicity of lunaridine and other Lunaria alkaloids remains unpublished, introducing unacceptable uncertainty for in vivo work. Lunarine's defined toxicity profile reduces experimental risk and enables reproducible in vivo pharmacology.

Tissue-Specific Smooth Muscle Pharmacology and Divergent Motility Studies

Lunarine uniquely combines uterine smooth muscle relaxation with stimulation of small intestinal motility [1], a pharmacological signature not shared by other spermidine alkaloids or smooth muscle agents. This tissue-specific divergence makes lunarine a valuable tool for investigating organ-selective smooth muscle modulation mechanisms. Researchers studying differential receptor expression, ion channel coupling, or autonomic innervation in uterine vs. intestinal smooth muscle can leverage lunarine as a probe, whereas substitution with leonurine (which increases uterine contraction) or kukoamine A (no smooth muscle activity) would yield confounding or negative results.

Natural Product Scaffold Validation in Covalent Inhibitor Discovery

In medicinal chemistry programs targeting covalent enzyme inhibitors, lunarine serves as a validated macrocyclic natural product lead. Direct comparative studies confirm that acyclic benzofuranyl mimetics fail to reproduce lunarine's time-dependent inhibition mechanism [1], underscoring the essential role of the 20-membered macrocyclic constraint. Lunarine is therefore the appropriate reference standard for SAR campaigns aiming to develop covalent TryR inhibitors, ensuring that synthetic efforts build upon a scaffold with proven covalent engagement rather than on simplified analogues lacking the critical macrocyclic geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lunarine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.